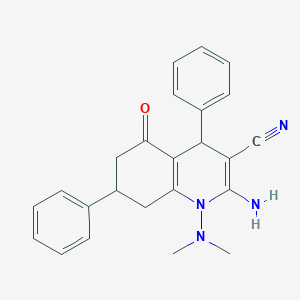
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic compound that belongs to the family of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential to act as an effective drug candidate for the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not yet fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins involved in the development and progression of diseases. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a key role in the development of inflammatory diseases. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting their growth and proliferation. Additionally, it has been shown to enhance cognitive function and memory in animal models, suggesting its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its high potency and selectivity, which makes it an attractive candidate for drug development. It is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is to investigate its use in combination with other drugs or therapies for the treatment of various diseases. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, there is a need to develop more efficient methods for the synthesis and purification of this compound, as well as to improve its solubility and bioavailability for use in vivo. Overall, the continued research and development of N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide holds promise for the development of new and effective treatments for a variety of diseases.
Synthesis Methods
The synthesis of N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the reaction of 3-fluoroaniline, 3-thiophenecarboxylic acid, and 2,7,7-trimethyl-5-oxo-4,5,6,7-tetrahydro-1H-quinoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in high yield and purity.
Scientific Research Applications
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential use as a drug candidate for the treatment of various diseases. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. In addition, it has been found to have a positive effect on the central nervous system, making it a promising candidate for the treatment of neurological disorders.
properties
Product Name |
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molecular Formula |
C23H23FN2O2S |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-thiophen-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C23H23FN2O2S/c1-13-19(22(28)26-16-6-4-5-15(24)9-16)20(14-7-8-29-12-14)21-17(25-13)10-23(2,3)11-18(21)27/h4-9,12,20,25H,10-11H2,1-3H3,(H,26,28) |
InChI Key |
SHHCURQDZYVNQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CSC=C3)C(=O)NC4=CC(=CC=C4)F |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CSC=C3)C(=O)NC4=CC(=CC=C4)F |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)
